4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
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Overview
Description
4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C15H19N5. It is known for its applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound features a pyrimidine ring substituted with a phenyl group and a methylpiperazine moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is the tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
this compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. These pathways are critical for cell growth and proliferation. By inhibiting tyrosine kinases, the compound can disrupt these pathways, leading to the inhibition of cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . This is due to its inhibitory effect on tyrosine kinases, which play a crucial role in these cellular processes .
Biochemical Analysis
Biochemical Properties
The compound 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine interacts with various enzymes and proteins in biochemical reactions. Specifically, it inhibits the activity of tyrosine kinases . These interactions are crucial for its role in treating diseases like leukemia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of tyrosine kinases . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with a phenyl nucleophile.
Introduction of Methylpiperazine: The final step involves the nucleophilic substitution of the phenyl group with 4-methylpiperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving cell signaling pathways and molecular interactions due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. It acts as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. It shares structural similarities with 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, particularly the presence of a pyrimidine ring and a piperazine moiety.
Dasatinib: Another tyrosine kinase inhibitor with a similar core structure but different substituents, leading to distinct biological activities.
Nilotinib: Similar to Imatinib, it is used in cancer therapy and has a comparable mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-8-10-20(11-9-19)13-4-2-12(3-5-13)14-6-7-17-15(16)18-14/h2-7H,8-11H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMPXNBZQGDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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